[(3-Bromo-4-methoxyphenyl)methyl](butan-2-yl)amine
Description
(3-Bromo-4-methoxyphenyl)methylamine (CAS 1152637-06-3) is a brominated aromatic amine with the molecular formula C₁₂H₁₈BrNO and a molecular weight of 272.18 g/mol . The compound features a 3-bromo-4-methoxyphenyl group attached to a butan-2-ylamine moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the methoxy group provides electron-donating properties, creating a unique electronic environment. The compound is temporarily out of stock, with safety data (GHS) pending further details .
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-4-9(2)14-8-10-5-6-12(15-3)11(13)7-10/h5-7,9,14H,4,8H2,1-3H3 |
InChI Key |
VHUWBIGIYVIQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with molecular targets and pathways. The presence of the bromine and methoxy groups can influence its reactivity and binding affinity to specific receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(4-Bromo-3-fluorophenyl)methylamine (CAS 1247432-21-8)
- Molecular Formula : C₁₁H₁₄BrFN
- Key Differences : Replaces the 3-bromo-4-methoxy group with 4-bromo-3-fluoro substitution.
- Impact : The fluorine atom, being smaller and more electronegative than methoxy, reduces steric hindrance and increases polarity. This may enhance binding affinity in hydrophobic pockets of biological targets compared to the methoxy group .
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine (CAS 1019500-25-4)
- Molecular Formula : C₁₁H₁₅F₂N
- Key Differences : Features 3,4-difluoro substitution without bromine or methoxy.
- The electron-withdrawing fluorine atoms may alter reactivity in nucleophilic substitution reactions .
Alkyl Chain Modifications
(3-Bromo-4-fluorophenyl)methylamine
- Molecular Formula : C₁₂H₁₇BrFN
- Key Differences : Utilizes a pentan-2-yl amine group instead of butan-2-yl.
- Impact : The longer alkyl chain increases lipophilicity (logP), which could enhance membrane permeability but reduce solubility. Steric effects may also hinder interactions with compact binding sites .
Aromatic Ring Replacements
(4-Bromothiophen-2-yl)methylamine
- Molecular Formula : C₉H₁₄BrNS
- Key Differences : Replaces the benzene ring with a thiophene (sulfur-containing heterocycle).
- Impact : Thiophene’s lower aromaticity and sulfur atom enable unique π-π stacking and hydrogen-bonding interactions. The smaller ring size (5-membered vs. 6-membered) may improve fit in constrained enzymatic pockets .
(butan-2-yl)[(thiophen-2-yl)methyl]amine (CAS 869941-81-1)
Functional Group Additions
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
Research Implications
- Biological Relevance : Fluorinated analogs (e.g., CAS 1247432-21-8) may exhibit enhanced binding to targets like BACE1, as seen in related co-crystal ligand studies .
- Synthetic Utility: Thiophene-based derivatives (e.g., CAS 869941-81-1) offer pathways to novel heterocyclic scaffolds in medicinal chemistry .
Biological Activity
The compound (3-Bromo-4-methoxyphenyl)methylamine is a derivative of phenylalkylamines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(3-Bromo-4-methoxyphenyl)methylamine features a brominated methoxyphenyl group attached to a butan-2-yl amine moiety. The presence of the bromine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to (3-Bromo-4-methoxyphenyl)methylamine. For instance, derivatives containing similar structural motifs have demonstrated significant inhibitory effects on tumor growth in various cancer models. One study reported that a compound with a closely related structure inhibited telomerase activity, leading to reduced proliferation in hepatocellular carcinoma cell lines (IC50 = 88 nM) without notable toxicity towards normal cells .
Antioxidant Activity
Antioxidant properties have also been observed in related compounds. For example, derivatives with methoxy substitutions were tested for their ability to scavenge DPPH radicals, showing antioxidant activity comparable to ascorbic acid . This suggests that (3-Bromo-4-methoxyphenyl)methylamine may possess similar protective effects against oxidative stress.
The biological activity of (3-Bromo-4-methoxyphenyl)methylamine can be attributed to several mechanisms:
- Telomerase Modulation : Compounds that inhibit telomerase activity can induce apoptosis in cancer cells by disrupting cellular proliferation pathways.
- Oxidative Stress Response : By scavenging free radicals, these compounds may protect cells from oxidative damage, which is a contributing factor in cancer progression.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
